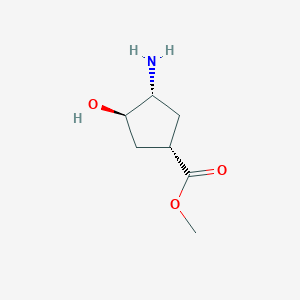
(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate is a chiral compound with a cyclopentane ring structure. It features an amino group, a hydroxyl group, and a carboxylate ester group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate typically involves the following steps:
Cyclopentane Ring Formation: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the amino and hydroxyl groups.
Amino Group Introduction: This can be achieved through reductive amination or nucleophilic substitution reactions.
Hydroxyl Group Introduction: Hydroxylation reactions, such as epoxidation followed by ring opening, are commonly used.
Carboxylate Ester Formation: Esterification reactions using methanol and a suitable carboxylic acid derivative complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles such as halides or amines.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules and materials.
Mécanisme D'action
The mechanism of action of (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding and reactivity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentane-1-carboxylate
- (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentane-2-carboxylate
Uniqueness
(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3,8H2,1H3/t4-,5+,6+/m0/s1 |
Clé InChI |
VFNBELKXKOPBJT-KVQBGUIXSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@H]([C@@H](C1)O)N |
SMILES canonique |
COC(=O)C1CC(C(C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
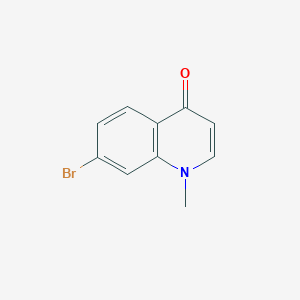
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
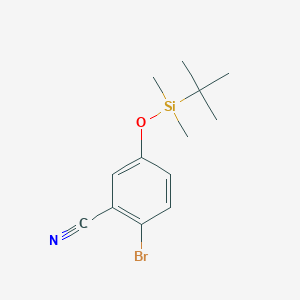
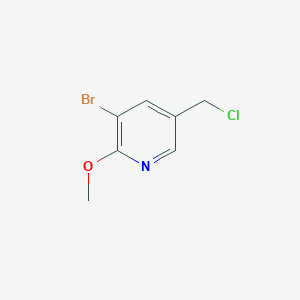
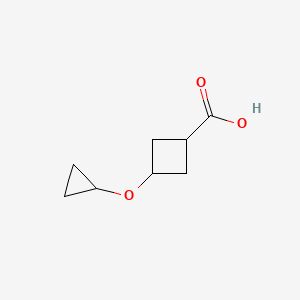
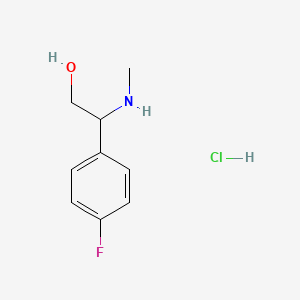
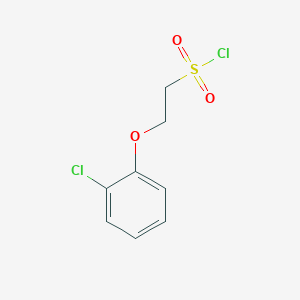
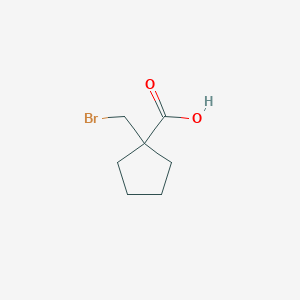
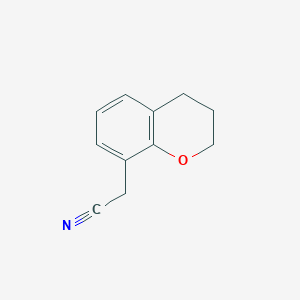
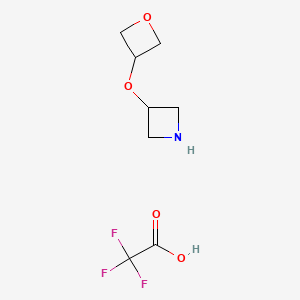
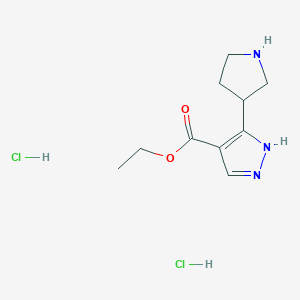
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
